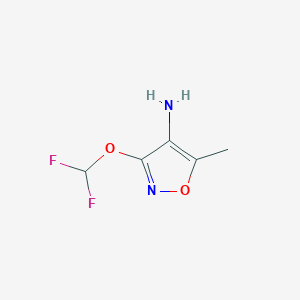

4-Amino-2-(piridin-3-il)pirimidin-5-carboxamida

Descripción general

Descripción

“4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, one study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using various techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

Pyrimidines have been found to exhibit a range of chemical reactions. For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

El compuesto se ha utilizado en el diseño y síntesis de nuevos agentes anticancerígenos dirigidos a Nur77, una proteína involucrada en la apoptosis. Los derivados de este compuesto han mostrado una buena potencia contra líneas celulares de cáncer de hígado y otros tipos de células cancerosas, con menor toxicidad en comparación con otros compuestos . Esto indica su potencial como agente terapéutico en el tratamiento del cáncer.

Actividades Antiinflamatorias

Los derivados de pirimidina, incluyendo 4-Amino-2-(piridin-3-il)pirimidin-5-carboxamida, se han estudiado por sus propiedades antiinflamatorias. Han mostrado efectos inhibitorios contra la expresión y las actividades de mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible y el factor de necrosis tumoral-α . Esto sugiere su uso en el desarrollo de nuevos fármacos antiinflamatorios.

Investigación en el Tratamiento del VIH

El compuesto tiene efectos bioquímicos y fisiológicos que lo hacen interesante en la investigación del tratamiento del VIH. Su relación con Etravirina, un conocido inhibidor de la transcriptasa inversa del VIH, lo posiciona como un posible candidato para estudiar nuevos tratamientos para el VIH.

Inhibición de la Corrosión

En ciencia de materiales, este compuesto se ha aplicado en la síntesis de complejos utilizados como inhibidores de la corrosión. Estos inhibidores han mostrado una alta eficiencia, hasta el 99%, a bajas concentraciones, lo cual es significativo para proteger metales y aleaciones de la corrosión .

Aplicaciones Antibacterianas

Los complejos sintetizados que contienen This compound se han evaluado como activadores antibacterianos. Han demostrado inhibición contra bacterias como E.coli y Bacillus spp., lo que indica su posible uso en tratamientos antibacterianos .

Síntesis de Nilotinib

Este compuesto sirve como intermedio en la síntesis de Nilotinib, un inhibidor selectivo del receptor de la tirosina quinasa utilizado en la terapia de la leucemia mieloide crónica . Su papel en el proceso de síntesis es crucial para la producción de este importante medicamento.

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is Nur77, a member of the nuclear receptor family of intracellular transcription factors . Nur77 plays a crucial role in the regulation of several biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide interacts with Nur77 by binding to it . This interaction induces Nur77-mitochondrial targeting, which leads to Nur77-dependent apoptosis .

Biochemical Pathways

The interaction of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide with Nur77 affects the Nur77 signaling pathway . The compound’s induction of Nur77-mitochondrial targeting leads to the activation of the apoptosis pathway, resulting in cell death .

Pharmacokinetics

It is noted that the compound has good in vivo safety , suggesting favorable pharmacokinetic properties.

Result of Action

The result of the action of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anti-cancer activity . Notably, it has been found to have good in vivo safety and anti-hepatocellular carcinoma activity .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular activities. The compound’s pyrimidine ring allows it to mimic natural substrates, thereby influencing enzyme activity. Additionally, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their conformation and activity .

Cellular Effects

The effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving the Nur77 receptor, a nuclear receptor involved in apoptosis and cell proliferation . The compound can modulate gene expression by binding to specific DNA sequences, thereby affecting cellular metabolism and function. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide exerts its effects through several mechanisms. It binds to the Nur77 receptor, promoting its translocation to the mitochondria, where it induces apoptosis by interacting with Bcl-2 family proteins . The compound also inhibits certain kinases, leading to the suppression of downstream signaling pathways involved in cell survival and proliferation. Additionally, it can alter gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, leading to their excretion. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is critical for its activity. The compound has been observed to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . Additionally, it can be found in the nucleus, where it influences gene expression by binding to DNA and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Propiedades

IUPAC Name |

4-amino-2-pyridin-3-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-2-1-3-13-4-6/h1-5H,(H2,12,16)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQBPBQSYXGDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

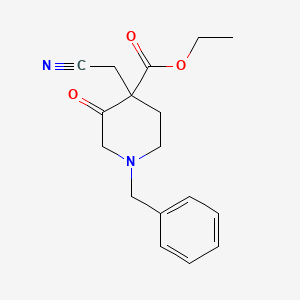

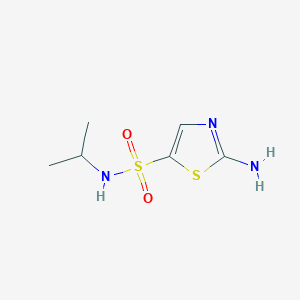

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)

![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)

![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)

![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)